molecular formula C17H16N2OS2 B2958546 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole CAS No. 478077-38-2

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B2958546
CAS No.: 478077-38-2
M. Wt: 328.45
InChI Key: KFOYFCATJBKIAZ-UHFFFAOYSA-N
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Description

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbonyl chloride with piperidin-4-amine to form an intermediate, which is then cyclized with 2-aminobenzothiazole under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole
  • 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzimidazole
  • 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzofuran

Uniqueness

2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct electronic properties and reactivity compared to its benzoxazole, benzimidazole, and benzofuran analogs. This uniqueness makes it particularly valuable in the development of novel pharmaceuticals and advanced materials .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(15-6-3-11-21-15)19-9-7-12(8-10-19)16-18-13-4-1-2-5-14(13)22-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOYFCATJBKIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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